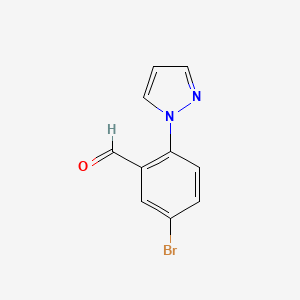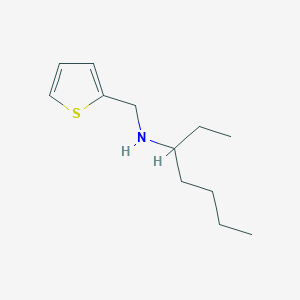
N-(thiophen-2-ylmethyl)heptan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(thiophen-2-ylmethyl)heptan-3-amine is an organic compound that features a thiophene ring attached to a heptan-3-amine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-2-ylmethyl)heptan-3-amine typically involves the reaction of thiophen-2-ylmethanol with heptan-3-amine under specific conditions. One common method is to use a coupling reagent such as N,N’-1,3-Bis(2,4,6-trimethylphenyl)-2-chloroimidazolium chloride to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes. These processes often use catalytic systems to increase yield and efficiency. The use of organoboron catalysts, for example, has been explored for direct amidation reactions, providing a more environmentally friendly approach .
Analyse Chemischer Reaktionen
Types of Reactions
N-(thiophen-2-ylmethyl)heptan-3-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Halogenated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
N-(thiophen-2-ylmethyl)heptan-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antifungal and antibacterial properties.
Wirkmechanismus
The mechanism of action of N-(thiophen-2-ylmethyl)heptan-3-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the inhibition of certain biochemical pathways. The thiophene ring can participate in π-π interactions, while the amine group can form hydrogen bonds, contributing to its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(thiophen-2-yl)nicotinamide: Shares the thiophene ring but has a different amide structure.
Thiophen-2-ylmethanol: Lacks the heptan-3-amine chain but contains the thiophene ring.
Heptan-3-amine: Contains the heptan-3-amine chain but lacks the thiophene ring.
Uniqueness
N-(thiophen-2-ylmethyl)heptan-3-amine is unique due to its combination of a thiophene ring and a heptan-3-amine chain. This structural combination imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds .
Eigenschaften
Molekularformel |
C12H21NS |
|---|---|
Molekulargewicht |
211.37 g/mol |
IUPAC-Name |
N-(thiophen-2-ylmethyl)heptan-3-amine |
InChI |
InChI=1S/C12H21NS/c1-3-5-7-11(4-2)13-10-12-8-6-9-14-12/h6,8-9,11,13H,3-5,7,10H2,1-2H3 |
InChI-Schlüssel |
LFRFAIZPFKQQOV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)NCC1=CC=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Azaspiro[5.6]dodecan-7-one](/img/structure/B13315247.png)
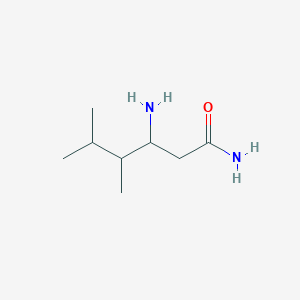
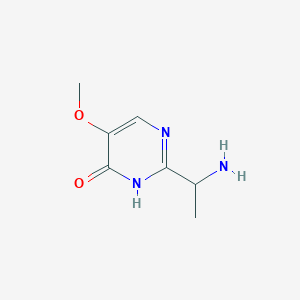
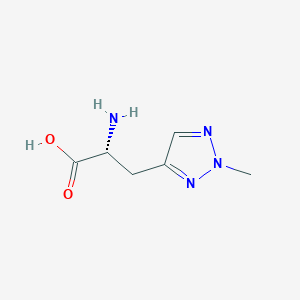
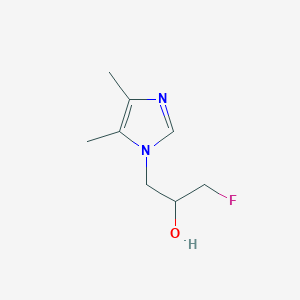
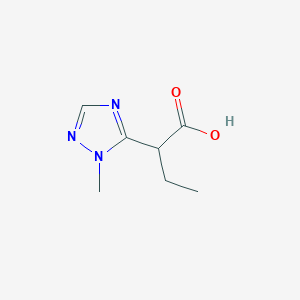
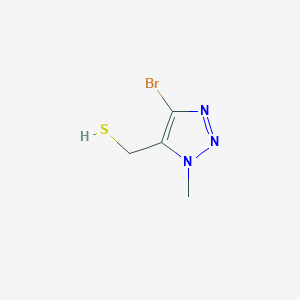
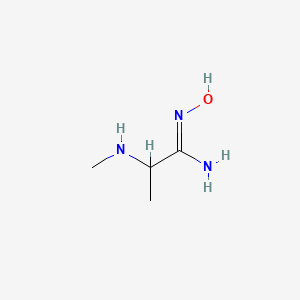
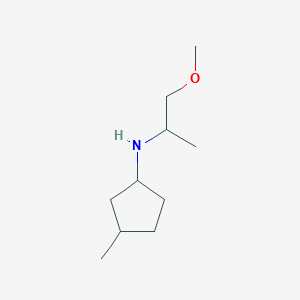

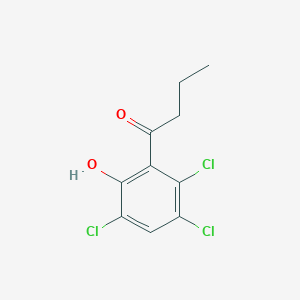
![4-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13315315.png)
![1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol](/img/structure/B13315322.png)
